Structural Differentiation from OSS_128167 for SIRT6 Selectivity Studies
Unlike the established SIRT6 inhibitor OSS_128167 (CAS 887686-02-4, IC50 = 89 µM for SIRT6), this compound incorporates a pyridinylamino-pyrimidine moiety instead of a furanyl-benzamide core. The structural divergence can result in a complete shift in sirtuin isoform selectivity; OSS_128167 inhibits SIRT6, SIRT1, and SIRT2 with IC50s of 89, 1578, and 751 µM respectively [1]. The target compound's pyrimidine scaffold is more characteristic of kinase inhibitor chemotypes, making it a valuable comparator for probing target class switching versus sirtuin inhibition.
| Evidence Dimension | Target selectivity profile (SIRT inhibition) |
|---|---|
| Target Compound Data | No SIRT6 inhibitory data available; structurally misaligned with sirtuin pharmacophore. |
| Comparator Or Baseline | OSS_128167: SIRT6 IC50 = 89 µM, SIRT1 IC50 = 1578 µM, SIRT2 IC50 = 751 µM |
| Quantified Difference | N/A – structural class difference precludes direct potency comparison |
| Conditions | Biochemical fluorescence-based deacetylase activity assays using recombinant human sirtuins |
Why This Matters
If your research requires a confirmed SIRT6 inhibitor, OSS_128167 is the appropriate compound; this target compound should be selected only when the pyrimidine-urea scaffold is specifically required for a non-sirtuin mechanistic study.
- [1] BindingDB BDBM50017342 / CHEMBL1588664: OSS_128167 SIRT6 IC50 data; also available from MedChemExpress and Selleckchem. View Source
